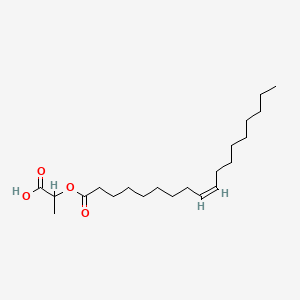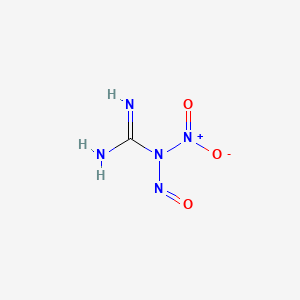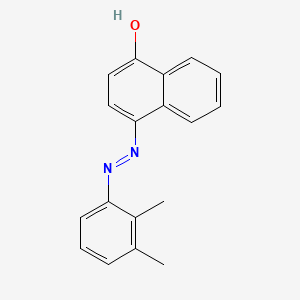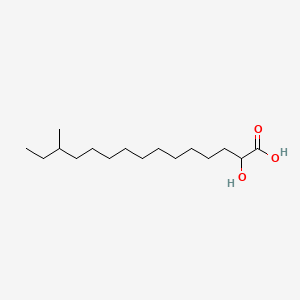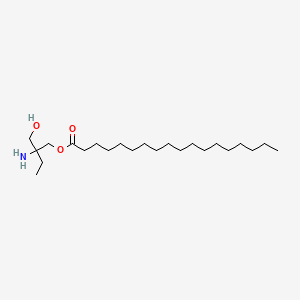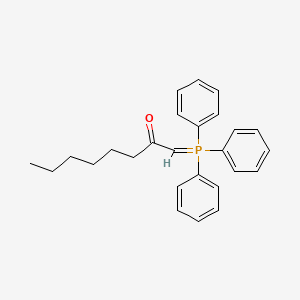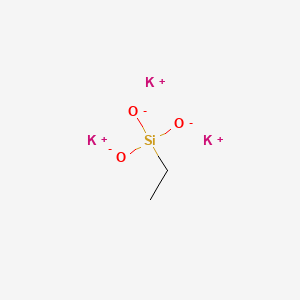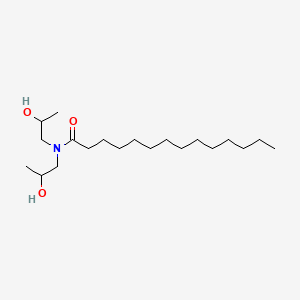
2-Ethylhexane-1,2,3-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexane-1,2,3-triol is an organic compound with the molecular formula C8H18O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to its carbon chain. This compound is characterized by its branched structure, with an ethyl group attached to the second carbon of the hexane chain. The presence of multiple hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexane-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 2-Ethylhexane-1,2,3-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-Ethylhexane-1,2,3-trione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2-Ethylhexane-1,2,3-trione or corresponding carboxylic acids.
Reduction: Formation of 2-Ethylhexane.
Substitution: Formation of 2-Ethylhexane-1,2,3-trichloride.
Applications De Recherche Scientifique
2-Ethylhexane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its multiple hydroxyl groups.
Mécanisme D'action
The mechanism of action of 2-Ethylhexane-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of enzymes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylhexane-1,3-diol: Contains two hydroxyl groups and is used in similar applications but lacks the third hydroxyl group.
2-Ethylhexane-1,2-diol: Another diol with two hydroxyl groups, differing in the position of the hydroxyl groups.
Uniqueness
2-Ethylhexane-1,2,3-triol is unique due to its three hydroxyl groups, which provide greater versatility in chemical reactions and applications compared to diols. This makes it a valuable compound in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Propriétés
Numéro CAS |
78137-46-9 |
|---|---|
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-ethylhexane-1,2,3-triol |
InChI |
InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3 |
Clé InChI |
REWWIIBUGWWCGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


